4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a hydroxyamino group, a phenyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide typically involves the reaction of N-phenylbenzene-1-sulfonamide with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The reaction may require a catalyst, such as a base, to facilitate the formation of the hydroxyamino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro group.
Reduction: The compound can be reduced to form an amine derivative.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide derivatives with different substituents.
Scientific Research Applications
4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonamide group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxyamino)-N-phenylbenzene-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
4-(Hydroxyamino)-N-phenylbenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide group.
Uniqueness
4-(Hydroxyamino)-N-phenylbenzene-1-sulfonamide is unique due to the presence of both hydroxyamino and sulfonamide groups, which confer distinct chemical and biological properties
Properties
CAS No. |
194276-80-7 |
---|---|
Molecular Formula |
C12H12N2O3S |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
4-(hydroxyamino)-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C12H12N2O3S/c15-13-10-6-8-12(9-7-10)18(16,17)14-11-4-2-1-3-5-11/h1-9,13-15H |
InChI Key |
SGFMCNWBNUEMSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.